2-Propylcyclopropan-1-amine
Description
Significance of Cyclopropylamine (B47189) Scaffolds in Modern Organic Synthesis
Cyclopropylamines, organic compounds featuring a three-membered carbon ring attached to an amine group, are of considerable interest in synthetic and medicinal chemistry. longdom.org The high ring strain of the cyclopropane (B1198618) ring, with its compressed bond angles of approximately 60°, imparts a high degree of reactivity and unique conformational properties. organic-chemistry.org This inherent strain energy, about 27 kilocalories per mole, makes cyclopropyl (B3062369) derivatives valuable intermediates for ring-opening reactions and various molecular rearrangements. chemrxiv.org
The presence of the amine group further enhances the molecule's utility, providing a site for nucleophilic reactions and allowing for the formation of a wide array of derivatives. organic-chemistry.org This combination of a strained ring and a reactive functional group makes cyclopropylamine scaffolds versatile building blocks for constructing more complex molecular architectures. chemrxiv.org Consequently, these scaffolds are integral to the synthesis of numerous biologically active compounds, including pharmaceuticals and agrochemicals. longdom.org Their unique stereoelectronic properties are often exploited to design enzyme inhibitors and receptor modulators.
Research Landscape and Focus on 2-Propylcyclopropan-1-amine
The research landscape for cyclopropylamines is vibrant, with a strong emphasis on stereoselective synthesis methods to control the spatial arrangement of substituents on the cyclopropane ring. This is crucial as different stereoisomers of a molecule can exhibit vastly different biological activities. chemrxiv.org
Within this field, this compound has garnered attention as a specific and valuable chiral building block. Its structure, featuring a propyl group and an amine on adjacent carbons of the cyclopropane ring, presents a well-defined scaffold for asymmetric synthesis. Research is actively exploring its potential as a pharmaceutical intermediate and its interactions with biological systems. The focus of current research is on developing efficient and highly selective synthetic routes to access specific stereoisomers of this compound, thereby enabling its use in the targeted synthesis of complex molecules.
A significant breakthrough in the synthesis of enantiopure this compound involves the use of diastereoselective cyclopropanation. One notable method employs chiral camphorpyrazolidinone-derived α,β-unsaturated amides as Michael acceptors. The reaction of these substrates with sulfur ylides proceeds under metal-free conditions and provides high stereochemical control, selectively yielding the desired isomer. This approach is advantageous for pharmaceutical applications where metal contamination is a concern.
The table below summarizes some of the key physical and chemical properties of different isomers and related compounds of this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (1S,2R)-2-Propylcyclopropan-1-amine | - | C₆H₁₃N | 99.17 |
| rac-(1R,2R)-2-Propylcyclopropan-1-amine hydrochloride | 921602-81-5 | C₆H₁₄ClN | 135.6 |
| 2-Propylcyclopropane-1-carboxylic acid | - | C₇H₁₂O₂ | 128.17 |
| (1S,2R)-2-propylcyclopropane-1-carboxylic acid | 147228-51-1 | C₇H₁₂O₂ | 128.17 |
This table is generated based on available data and is for informational purposes. biosynth.comnih.govchemscene.com
Further research into the reactions of this compound, such as oxidation to form amides or imines, and reduction to other amine derivatives, continues to expand its synthetic utility. The choice of synthetic method often depends on the desired scale, required purity, and economic considerations, with techniques like chiral high-performance liquid chromatography (HPLC) sometimes employed to resolve racemic mixtures.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13N |
|---|---|
Molecular Weight |
99.17 g/mol |
IUPAC Name |
2-propylcyclopropan-1-amine |
InChI |
InChI=1S/C6H13N/c1-2-3-5-4-6(5)7/h5-6H,2-4,7H2,1H3 |
InChI Key |
XNPZNZSQFBQSTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC1N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Propylcyclopropan 1 Amine and Substituted Cyclopropylamines
Amination-Based Synthetic Routes
The introduction of an amine functionality onto a pre-existing cyclopropane (B1198618) ring is a common and versatile strategy. This can be achieved through several key transformations, including reductive amination of cyclopropyl (B3062369) ketones, rearrangement reactions of carboxylic acid derivatives, and nucleophilic substitution approaches.
Reductive Amination Protocols for Primary Cyclopropylamines
Reductive amination is a powerful method for the synthesis of primary amines from ketones or aldehydes. In the context of 2-propylcyclopropan-1-amine synthesis, this would typically involve the reaction of 2-propylcyclopropanone with an ammonia source, followed by reduction of the resulting imine intermediate.
Modern reductive amination protocols utilize a variety of catalysts and reducing agents to achieve high yields and selectivity. For the synthesis of primary amines, ammonia or a surrogate is used as the nitrogen source. Catalysts based on earth-abundant metals, such as iron, have been developed for the reductive amination of ketones and aldehydes with aqueous ammonia, offering a sustainable approach. nih.gov More specialized systems employing iridium complexes with ammonium (B1175870) formate as both the nitrogen and hydrogen source can also effectively catalyze the direct reductive amination of ketones to primary amines. organic-chemistry.org
The general scheme for the reductive amination of a cyclopropyl ketone to a primary cyclopropylamine (B47189) is as follows:
A general representation of the reductive amination of a cyclopropyl ketone to a primary cyclopropylamine.While direct literature on the reductive amination of 2-propylcyclopropanone is scarce, the established protocols for other aliphatic and aryl-alkyl ketones provide a strong basis for its feasibility. The choice of catalyst and reaction conditions would be crucial to minimize side reactions, such as over-alkylation to secondary or tertiary amines.
Table 1: Catalytic Systems for Reductive Amination of Ketones to Primary Amines
| Catalyst System | Nitrogen Source | Reducing Agent | Substrate Scope | Reference |
| Iron nanoparticles on N-doped SiC | Aqueous Ammonia | H₂ | Aryl-alkyl, dialkyl, and heterocyclic ketones | nih.gov |
| Cp*Ir complexes with 2-picolinamide moiety | Ammonium formate | Formate | Ketones | organic-chemistry.org |
| Amorphous Cobalt particles | Aqueous Ammonia | H₂ | Wide range of ketones and aldehydes | organic-chemistry.org |
Rearrangement Reactions for Cyclopropylamine Formation
Classical rearrangement reactions that convert carboxylic acid derivatives into primary amines are well-established and have been successfully applied to the synthesis of cyclopropylamines. These methods typically involve the formation of an intermediate that undergoes a 1,2-shift, ultimately yielding the desired amine with the loss of a carbonyl group.
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the corresponding primary amine. organic-chemistry.orgnih.gov This method is particularly advantageous as it is applicable to a wide range of carboxylic acids, including those with sensitive functional groups. nih.gov
The synthesis of this compound via this route would begin with 2-propylcyclopropane-1-carboxylic acid. This precursor can be synthesized through various methods, including the cyclopropanation of an appropriate alkene followed by oxidation, or through malonic ester synthesis-based approaches. The carboxylic acid is then converted to an acyl azide, typically via the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). Subsequent heating of the acyl azide induces the rearrangement to the isocyanate, which is then hydrolyzed to afford this compound. The migration of the cyclopropyl group occurs with full retention of configuration. wikipedia.org
Table 2: Representative Conditions for Curtius Rearrangement
| Starting Material | Reagents for Acyl Azide Formation | Rearrangement Conditions | Product | Reference |
| Carboxylic Acid | 1. (COCl)₂ or SOCl₂2. NaN₃ | Heat in an inert solvent (e.g., toluene) | Isocyanate | organic-chemistry.org |
| Carboxylic Acid | Diphenylphosphoryl azide (DPPA), Et₃N | Heat in an inert solvent (e.g., toluene) | Isocyanate | nih.gov |
A key advantage of the Curtius rearrangement is its application in the synthesis of enantiomerically enriched cyclopropylamines from chiral cyclopropyl carboxylic acids. researchgate.net
The Hofmann rearrangement is another classical method for converting a primary amide to a primary amine with one fewer carbon atom. Traditionally, this reaction is carried out using a solution of bromine or chlorine in aqueous sodium hydroxide (B78521). A modern and more environmentally benign variation is the electro-induced Hofmann rearrangement.
This electrochemical method allows for the conversion of a panel of cyclopropyl amides into their corresponding amines in good to excellent yields. researchgate.net The reaction proceeds under galvanostatic conditions in an undivided cell, avoiding the use of highly corrosive and toxic halogens. For the synthesis of this compound, the required precursor would be 2-propylcyclopropane-1-carboxamide. This amide can be readily prepared from 2-propylcyclopropane-1-carboxylic acid.
Table 3: Examples of Electro-Induced Hofmann Rearrangement of Cyclopropyl Amides
| Substrate (Cyclopropyl Amide) | Yield (%) |
| Cyclopropanecarboxamide | 75 |
| 2-Phenylcyclopropane-1-carboxamide | 82 (trans), 78 (cis) |
| 2,2-Dimethylcyclopropane-1-carboxamide | 65 |
| Bicyclo[4.1.0]heptane-7-carboxamide | 94 |
| (Data adapted from a study on electro-induced Hofmann rearrangement of various cyclopropyl amides) researchgate.net |
Nucleophilic Substitution and Alkylation Approaches
The direct formation of a carbon-nitrogen bond on a cyclopropane ring via nucleophilic substitution (SN2) is generally challenging due to the increased s-character of the C-X bond and the inherent ring strain. However, alternative strategies involving nucleophilic attack have been developed.
One such method involves the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes. The reaction proceeds through the trapping of an electrophilic zinc homoenolate with an amine, followed by ring-closure to generate the cyclopropylamine product. chemrxiv.org This approach provides high diastereoselectivity for the trans isomer.
Another strategy involves the ring-opening of donor-acceptor cyclopropanes with amine nucleophiles. While this method does not directly yield a substituted cyclopropylamine, it is a valuable route to functionalized acyclic amines that can potentially be cyclized in subsequent steps.
Alkylation of ammonia or a primary amine with a suitable cyclopropyl halide or tosylate is another theoretical possibility. However, these reactions are often plagued by low yields and over-alkylation, making them less practical for the clean synthesis of primary amines. nih.gov
Cyclopropane Ring Construction Methodologies
An alternative synthetic strategy involves the formation of the 2-propylcyclopropane skeleton from an acyclic precursor, with the amine functionality being introduced either before or after the cyclopropanation step. Two of the most prominent methods for cyclopropane ring synthesis are the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanations.
The Simmons-Smith reaction is a stereospecific method for converting alkenes to cyclopropanes using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple. wikipedia.org To synthesize the carbon skeleton of this compound, one could perform a Simmons-Smith reaction on pent-1-ene. The reaction is known to be sensitive to steric effects and can be directed by hydroxyl groups, allowing for diastereoselective syntheses. organic-chemistry.org The Furukawa modification, which uses diethylzinc (Et₂Zn), often provides improved reactivity and yields. nih.gov
Transition-metal-catalyzed cyclopropanation offers a powerful and versatile alternative. This method typically involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, most commonly based on rhodium or copper. wikipedia.org These reactions proceed via metal carbene intermediates. The choice of catalyst and ligand can allow for high levels of stereocontrol, including enantioselectivity. For the synthesis of a 2-propylcyclopropane system, the reaction would again involve pent-1-ene as the alkene substrate.
Table 4: Comparison of Cyclopropanation Methods
| Method | Reagents | Key Features |
| Simmons-Smith Reaction | Alkene, CH₂I₂, Zn-Cu couple | Stereospecific, can be directed by functional groups. |
| Furukawa Modification | Alkene, CH₂I₂, Et₂Zn | Improved reactivity and yields compared to classical Simmons-Smith. |
| Transition-Metal Catalyzed | Alkene, Diazo compound, Rh or Cu catalyst | High efficiency, tunable stereoselectivity through ligand design. |
Following the construction of the propyl-substituted cyclopropane ring, the amine group can be introduced through functional group transformations of a suitable handle, such as a carboxylic acid or an alcohol, using the methods described in section 2.1.
Metal-Mediated Cyclopropanation Reactions
Metal-mediated reactions offer powerful and versatile routes to cyclopropane rings. Various transition metals, including titanium, nickel, and zinc, have been effectively employed to catalyze the formation of cyclopropylamines.
A notable method for synthesizing primary cyclopropylamines involves the titanium-mediated coupling of nitriles with unsaturated Grignard reagents. researchgate.net This approach is distinguished by its directness compared to traditional multi-step syntheses. organic-chemistry.org The reaction proceeds through the in-situ generation of a 1,2-dicarbanionic organometallic species from a Grignard reagent in the presence of a titanium alkoxide derivative. researchgate.net
The key step in this transformation is the formation of a titanium alkene complex, which behaves as a titanacyclopropane derivative. researchgate.net This intermediate can then undergo insertion of a cyano group from a nitrile. researchgate.net Subsequent ring contraction and hydrolysis yield the desired primary cyclopropylamine. researchgate.net The presence of a strong Lewis acid, such as BF₃·OEt₂, has been shown to be crucial for facilitating the ring contraction necessary for cyclopropane formation. organic-chemistry.org Without it, the reaction may yield significantly lower amounts of the target cyclopropylamine. organic-chemistry.org
This methodology has demonstrated broad applicability with various nitriles and Grignard reagents, affording primary cyclopropylamines in moderate to good yields. organic-chemistry.org The yields for primary cyclopropylamines from nitriles can range from 27% to 73%. researchgate.netresearchgate.net
| Catalyst/Reagent | Substrates | Product | Yield (%) | Reference |
| Ti(OPr-i)₄ / BF₃·OEt₂ | Alkanenitriles, Grignard reagents | Primary cyclopropylamines | Moderate to Good | organic-chemistry.org |
| Ti(II) species | α-alkoxy, amino, and thio nitriles, Grignard reagents | Heterofunctionalized cyclopropylamines | Not specified | researchgate.net |
| Ti(II) species | Nitriles, homoallylic alcohols | Primary cyclopropylamines with hydroxy side chains | Not specified | researchgate.net |
Nickel-catalyzed reductive cross-coupling has emerged as an efficient protocol for the synthesis of 1-arylcyclopropylamines, which are common motifs in drug discovery. organic-chemistry.orgnih.govacs.orgchemrxiv.orgresearchgate.net This method involves the coupling of cyclopropylamine N-hydroxyphthalimide (NHP) esters with (hetero)aryl halides. organic-chemistry.orgnih.govacs.orgchemrxiv.orgresearchgate.net
The reaction is typically rapid, often completing in under two hours, and exhibits excellent functional group tolerance. organic-chemistry.orgnih.govacs.orgchemrxiv.orgresearchgate.net A key advantage of this approach is that it operates under mild conditions and does not necessitate the use of heat- or air-sensitive reagents. organic-chemistry.orgnih.govacs.org The NHP esters are readily prepared from commercially available carboxylic acids in a single step with high yields. organic-chemistry.orgnih.govacs.orgchemrxiv.orgresearchgate.net
Optimized reaction conditions often involve a nickel precatalyst, chlorotrimethylsilane (TMSCl), and nonactivated zinc flakes in a solvent like dimethylacetamide (DMA) at temperatures ranging from 0°C to room temperature. organic-chemistry.org This strategy has been successfully applied to a wide array of aryl iodides and bromides, providing access to a diverse range of 1-arylcyclopropylamine products. organic-chemistry.orgacs.org
| Catalyst | Coupling Partners | Key Reagents | Conditions | Product | Reference |
| Ni precatalyst | Cyclopropylamine NHP esters, (Hetero)aryl halides | TMSCl, Zn flakes | DMA, 0°C or rt, <2 h | 1-Arylcyclopropylamines | organic-chemistry.orgacs.org |
The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes. organic-chemistry.orgnrochemistry.comwikipedia.org It involves an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, which reacts with an alkene to form a cyclopropane ring. nrochemistry.comwikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. nrochemistry.com
A significant advantage of the Simmons-Smith reaction is its tolerance of a wide range of functional groups. youtube.com Various modifications have been developed to enhance the reactivity of the zinc carbenoid. The Furukawa modification, which uses diethylzinc (Et₂Zn) instead of the zinc-copper couple, generates a more reactive carbenoid species. wikipedia.org Further enhancements in reactivity can be achieved by adding Brønsted acids, which create more electrophilic zinc carbenoids through ligand exchange. ethz.ch For instance, the use of trifluoroacetic acid can dramatically increase the reaction rate. ethz.ch
The mechanism is believed to involve a three-centered "butterfly-type" transition state, and it is generally accepted that a metal carbenoid, rather than a free carbene, is the reactive intermediate. organic-chemistry.orgnrochemistry.com
| Reagents | Alkene Substrate | Key Features | Reference |
| CH₂I₂, Zn-Cu couple | Simple olefins, enol ethers, enamines | Stereospecific, wide functional group tolerance | nrochemistry.comyoutube.com |
| Et₂Zn, CH₂I₂ (Furukawa mod.) | Unfunctionalized achiral alkenes | Increased reactivity | wikipedia.org |
| (CF₃CO₂)ZnCH₂I | Less reactive alkenes | Dramatically increased reaction rate | ethz.ch |
| (PhO)₂P(O)OZnCH₂I | Alkenes | Does not require a directing group | organic-chemistry.org |
Homoenolate Chemistry for Cyclopropane Formation
Homoenolates are versatile reactive intermediates that provide an umpolung approach to the synthesis of β-functionalized carbonyl compounds. oup.comwikipedia.org They can be generated from various precursors, with cyclopropanols being particularly attractive and readily accessible starting materials. oup.comdigitellinc.comelsevierpure.com The ring-opening of cyclopropanols in the presence of a metal can generate metal homoenolates in situ. wikipedia.org
While metal homoenolates have been extensively studied as nucleophiles, recent research has demonstrated their ability to react as carbonyl electrophiles. nih.gov Zinc homoenolates, generated from the C-C bond cleavage of cyclopropanols, can react with nucleophilic amines to produce valuable trans-cyclopropylamines with high diastereoselectivity. nih.gov
This methodology offers a novel approach to cyclopropylamine synthesis, capitalizing on the electrophilic nature of the zinc homoenolate intermediate. This strategy has been successfully applied to the synthesis of complex molecules, including a lysine demethylase 1 inhibitor. nih.gov
A highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines has been developed using readily available α-chloroaldehydes. chemrxiv.org This reaction proceeds through the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure to form the cyclopropylamine product. chemrxiv.org
The process is initiated by treating the α-chloroaldehyde with a reagent like bis(iodozincio)methane (CH₂(ZnI)₂) to generate the zinc homoenolate intermediate. The subsequent addition of an amine and heating leads to the formation of the desired cyclopropylamine. chemrxiv.org It has been observed that the diastereoselectivity of the product can be influenced by the presence of zinc halide salts, which can cause cis/trans-isomerization. However, this isomerization can be suppressed by the addition of a polar aprotic co-solvent such as DMF. chemrxiv.org
| Starting Material | Key Intermediate | Nucleophile | Product | Diastereoselectivity | Reference |
| α-Chloroaldehyde | Electrophilic Zinc Homoenolate | Amine | trans-2-Substituted-cyclopropylamine | High (up to >20:1 d.r.) | chemrxiv.org |
Cyclopropanation via Diazo Compounds and Metal Carbenes
The synthesis of cyclopropane rings through the reaction of an alkene with a carbene generated from a diazo compound is a powerful and widely utilized methodology in organic chemistry. wikipedia.orgresearchgate.net This transformation is typically catalyzed by transition metals, most notably complexes of rhodium, copper, and ruthenium, which react with the diazo compound to form a metal carbene intermediate. wikipedia.orgresearchgate.net This intermediate then transfers the carbene moiety to an alkene in a [2+1] cycloaddition reaction. researchgate.net
The mechanism, while not definitively established for all catalysts, is generally understood to involve the initial reaction of the diazo compound with the metal catalyst to eliminate nitrogen gas (N₂) and form a reactive metal carbene species. wikipedia.org This carbene then adds to the alkene. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For example, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will produce a trans product. wikipedia.org
Rhodium carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are particularly effective catalysts for these reactions, accommodating a broad range of alkene and diazo substrates. wikipedia.org Chiral rhodium complexes have been developed to achieve high levels of enantioselectivity in the synthesis of cyclopropyl compounds. For instance, a chiral rhodium complex, Rh₂((R)-BTPCP)₄, has been used for the asymmetric synthesis of cyclopropyl α-amino carboxylates, achieving high yields and excellent enantiomeric ratios (e.g., 72:28 to 99.5:0.5 er) as single diastereoisomers. rsc.org The choice of catalyst and the specific diazo precursor, such as those with donor-acceptor carbene characteristics (e.g., methyl phenyldiazoacetate), are crucial for controlling the reaction's efficiency and selectivity. wikipedia.org
Table 1: Examples of Metal-Catalyzed Cyclopropanation using Diazo Compounds
| Catalyst System | Diazo Compound | Alkene Type | Stereoselectivity | Yield Range | Reference |
|---|---|---|---|---|---|
| Rhodium Carboxylates | Diazoacetates | Electron-rich, neutral, electron-poor | Stereospecific (retains alkene geometry) | Generally high | wikipedia.org |
| Chiral Rhodium Complex (Rh₂((R)-BTPCP)₄) | Donor-acceptor diazo compounds | Various | High enantioselectivity (up to 99.5:0.5 er) | 20% to 97% | rsc.org |
| Chiral Ruthenium Porphyrins | Diisopropyl diazomethylphosphonate | Styrene (B11656) derivatives | Predominantly trans diastereomer, high ee (up to 92%) | Good | researchgate.net |
| Copper Complexes | Diazocarbonyl compounds | Various | Stereospecific | Moderate to high | wikipedia.org |
Ylide-Mediated Cyclopropanation Reactions
Ylide-mediated reactions provide an alternative pathway to cyclopropanes, often employed for electron-deficient olefins. The Johnson–Corey–Chaykovsky reaction, which utilizes sulfur ylides, is a classic example of this approach. wikipedia.org In this method, a sulfonium ylide acts as the carbene equivalent, adding to an α,β-unsaturated carbonyl compound to form the cyclopropane ring. wikipedia.org
The reaction mechanism involves the nucleophilic addition of the ylide to the alkene (a Michael addition), forming a betaine intermediate. Subsequent intramolecular ring closure via nucleophilic attack displaces the sulfide, yielding the cyclopropane. bris.ac.uk The stereochemical outcome of these reactions can be complex and is influenced by factors such as the stability of the ylide and the reaction conditions. nih.gov For instance, studies have shown that for reactions of stabilized sulfonium ylides with acyclic enones, a reversible intramolecular proton transfer within the betaine intermediate can occur before ring closure, leading to an erosion of enantioselectivity. bris.ac.uk
In addition to sulfur ylides, palladium-catalyzed cyclopropanation reactions using sulfoxonium ylides as carbene precursors have been developed, providing access to cyclopropane-fused skeletons. rsc.org Furthermore, iodonium ylides have been explored as alternatives to diazo compounds for generating donor-acceptor cyclopropanes. These reactions can be mediated by copper catalysts or even visible light, which activates the iodonium ylide to an excited state that then reacts with the alkene. uwaterloo.ca
Table 2: Ylide-Mediated Cyclopropanation Approaches
| Ylide Type | Key Reaction | Typical Substrate | Mechanistic Feature | Reference |
|---|---|---|---|---|
| Sulfur Ylide | Johnson–Corey–Chaykovsky | α,β-Unsaturated carbonyls | Betaine intermediate formation | wikipedia.orgbris.ac.uk |
| Sulfoxonium Ylide | Palladium-catalyzed annulation | Norbornene derivatives | Carbene precursor | rsc.org |
| Iodonium Ylide | Copper-catalyzed or light-mediated | Alkenes | In situ metallocarbene or excited state formation | uwaterloo.ca |
Stereoselective Synthesis of this compound Diastereomers and Enantiomers
The biological activity of substituted cyclopropylamines is often highly dependent on their stereochemistry. Therefore, developing synthetic methods that allow for precise control over the arrangement of substituents on the cyclopropane ring is of paramount importance. This involves controlling both the relative stereochemistry (diastereoselectivity) and the absolute stereochemistry (enantioselectivity).
Diastereoselective Control in Cyclopropylamine Synthesis
Diastereoselective control in the synthesis of polysubstituted cyclopropanes, including precursors to this compound, is a well-established field. mdpi.comnih.gov The goal is to selectively form one diastereomer over others. This control can be exerted during the key cyclopropanation step or in subsequent functionalization steps. mdpi.comresearchgate.net
One strategy involves using substrates with existing stereocenters that direct the approach of the incoming reagent. For example, in the synthesis of cyclopropyl diboronates, a 1,2-boronate rearrangement proceeds with high diastereoselectivity, which can then be used to create polysubstituted cyclopropanes. nih.govresearchgate.net Another approach utilizes steric hindrance, where a bulky substituent on the substrate blocks one face of the molecule, forcing the reaction to occur from the less hindered side. mdpi.com This has been demonstrated in the nucleophilic addition to in situ generated cyclopropenes, where a large substituent directs the attack to the opposite face, resulting in selective product formation. mdpi.com Biocatalysis, using engineered enzymes like cytochrome P450 variants, has also emerged as a powerful tool for achieving high diastereoselectivity (>99% de) in cyclopropanation reactions. rochester.edu
A critical aspect of diastereoselectivity in 2-substituted cyclopropanes is the control of cis/trans isomerism. The cis isomer has both substituents on the same face of the cyclopropane ring, while the trans isomer has them on opposite faces. The desired isomer can often be obtained by carefully selecting the synthetic route and reaction conditions.
As mentioned, metal-catalyzed cyclopropanation with diazo compounds is stereospecific; the geometry of the starting alkene dictates the cis/trans geometry of the product. wikipedia.orgmasterorganicchemistry.com Therefore, using a pure (E)- or (Z)-alkene is the most direct way to control this aspect of stereochemistry.
In other cases, thermodynamic or kinetic control can be exploited. For instance, a cis-cyclopropanecarboxamide intermediate was effectively epimerized to the more stable trans isomer upon treatment with a strong base. nih.govresearchgate.net This allows for the conversion of an initial product mixture or a pure cis isomer into the desired trans product. Reductive radical decarboxylation has also been used as a key step to selectively form a cis-cyclopropane structure, where the approach of a hydride is directed by a bulky substituent on the cyclopropyl radical intermediate. nih.gov
Table 3: Strategies for Controlling cis/trans Isomerism
| Method | Principle | Example | Outcome | Reference |
|---|---|---|---|---|
| Stereospecific Cyclopropanation | Reaction with a stereochemically pure alkene | Dibromocarbene addition to cis-2-butene | Exclusively yields the cis-cyclopropane | wikipedia.org |
| Base-Mediated Epimerization | Conversion of a kinetic product to a more stable thermodynamic product | Treatment of a cis-cyclopropanecarboxamide with a strong base | Isomerization to the corresponding trans isomer | nih.govresearchgate.net |
| Substrate-Directed Radical Reduction | Steric control of reagent approach | Hydride attack on a cyclopropyl radical with a bulky silyloxymethyl group | Selective formation of the cis-cyclopropane product | nih.gov |
| Fractional Crystallization/Precipitation | Differential solubility of cis and trans isomers | Treating a salt solution of cis/trans cyclopropane carboxylic acids with a weak acid | Preferential precipitation of one isomer | google.com |
Enantioselective Catalysis for Chiral Cyclopropylamines
Achieving enantioselectivity involves producing a single enantiomer of a chiral molecule. For chiral cyclopropylamines, this is most efficiently accomplished through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer. rochester.edudntb.gov.ua
Chiral transition metal complexes are widely used for this purpose. Catalytic asymmetric cyclopropanation using diazo compounds can provide chiral cyclopropanes with high enantiomeric excess (ee). rsc.org For example, chiral rhodium and ruthenium catalysts have been successfully employed in the synthesis of cyclopropyl amino acids and phosphonates with excellent enantiocontrol. researchgate.netrsc.org Engineered enzymes also represent a state-of-the-art approach, enabling highly enantioselective (>99% ee) cyclopropanation across a broad scope of substrates. rochester.edu
Asymmetric hydrogenation is a powerful and atom-economical method for synthesizing chiral amines. nih.gov This strategy is particularly relevant for producing enantiopure this compound if a suitable unsaturated precursor, such as a cyclopropyl-substituted imine or enamine, can be synthesized. The method involves the hydrogenation of a C=N double bond using a chiral transition-metal catalyst, typically based on iridium, rhodium, ruthenium, or palladium. doaj.orgdicp.ac.cn
The success of this reaction hinges on the combination of the metal and a chiral ligand, which creates a chiral environment around the catalytic center. doaj.orgresearchgate.net This chiral pocket forces the substrate to bind in a specific orientation, leading to the addition of hydrogen across the double bond from a single face, thereby generating one enantiomer preferentially. This approach has been used to synthesize a vast array of chiral amines with high efficiency and enantioselectivity, including key intermediates in the total synthesis of natural products. doaj.orgresearchgate.netbohrium.com For instance, iridium complexes with chiral diamine ligands have been shown to be highly active for the asymmetric hydrogenation of N-aryl imines, achieving up to 98% ee. nih.gov Similarly, palladium-bisphosphine catalytic systems are effective for the hydrogenation of enamines. dicp.ac.cn
Table 4: Catalytic Systems for Asymmetric Hydrogenation of Imines and Enamines
| Metal Catalyst | Ligand Type | Substrate | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Iridium (Ir) | Chiral Diamine Ligands | N-Aryl Imines | Up to 98% | nih.gov |
| Palladium (Pd) | Bisphosphine Ligands (e.g., Binaphane) | Enamines, Enesulfonamides | High | nih.govdicp.ac.cn |
| Rhodium (Rh) | Chiral Phosphine Ligands | Imines, Enamines | High | dicp.ac.cn |
| Ruthenium (Ru) | Chiral Phosphine-based Ligands | Imines, Enamines | High | dicp.ac.cn |
Chiral Ligand Design and Application in Asymmetric Cyclopropanation
Asymmetric cyclopropanation, facilitated by chiral metal complexes, represents a powerful method for establishing the stereochemistry of the cyclopropane core. The design of the chiral ligand is paramount in dictating the enantioselectivity and diastereoselectivity of the transformation.
A notable advancement involves the use of cobalt(II) complexes with specifically designed porphyrin-based ligands for the asymmetric cyclopropanation of various olefins. organic-chemistry.org For instance, the catalyst [Co(P1)] has proven effective for the reaction of olefins with succinimidyl diazoacetate, yielding cyclopropane succinimidyl esters with high yield and excellent stereoselectivity. organic-chemistry.org These esters are versatile intermediates that can be subsequently converted to chiral cyclopropyl carboxamides and, through further reduction or rearrangement, to the desired cyclopropylamines. This two-step process offers a modular route to optically active cyclopropylamines, where the stereochemistry is set during the key cyclopropanation step. organic-chemistry.org
Another approach employs engineered biocatalysts, such as modified myoglobin variants, which can catalyze highly diastereo- and enantioselective cyclopropanation reactions between vinylarenes and diazoketone carbene donors. rochester.edu This chemoenzymatic strategy produces chiral cyclopropyl ketones, which are valuable precursors that can be converted to amines via reductive amination. rochester.edulongdom.org The design of these biocatalysts involves modifying the protein scaffold to create a chiral environment that precisely controls the approach of the substrates. rochester.edu
The table below summarizes selected catalysts and their performance in asymmetric cyclopropanation reactions relevant to the synthesis of chiral cyclopropane precursors.
| Catalyst/Ligand System | Substrates | Product Type | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) |
| [Co(P1)] (Porphyrin Ligand) | Olefins + Succinimidyl Diazoacetate | Cyclopropane Succinimidyl Ester | High | Excellent |
| Engineered Myoglobin Variant | Vinylarenes + Diazoketone | Cyclopropyl Ketone | >99% | >99% |
| Chiral Iron Porphyrin | Alkenes + Diazoacetonitrile | Cyclopropyl Nitrile | High | High |
Chiral Auxiliary-Based Approaches
The use of chiral auxiliaries is a classical yet highly effective strategy for controlling stereochemistry in cyclopropane synthesis. In this approach, a chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical outcome of the cyclopropanation reaction, after which it can be cleaved and recovered.
One such method employs oxazolidinones, popularized by David Evans, as chiral auxiliaries. A novel three-step sequence involving an aldol reaction, a substrate-directed cyclopropanation, and a retro-aldol cleavage has been developed for the asymmetric synthesis of enantiopure cyclopropane carboxaldehydes. rsc.orgrsc.org In this sequence, an α,β-unsaturated aldehyde first reacts with an N-propionyl oxazolidinone to form a syn-aldol product with high diastereoselectivity. The hydroxyl group of this adduct then directs the cyclopropanation of the alkene. Finally, a retro-aldol reaction removes the chiral auxiliary, yielding a chiral cyclopropane carboxaldehyde with excellent enantiomeric excess (>95% ee), which can serve as a precursor to this compound via reductive amination. longdom.orgrsc.org
Another example is the use of (-)-8-phenylmenthol as a chiral auxiliary attached to α,β-unsaturated esters. nih.gov Reaction with a silylated telluronium allylide generates trans-2-silylvinyl-trans-3-substituted cyclopropyl esters with high diastereoselectivity. The auxiliary effectively shields one face of the molecule, directing the incoming reagent to the opposite face.
The following table highlights different chiral auxiliaries and their applications in asymmetric cyclopropane synthesis.
| Chiral Auxiliary | Reaction Type | Key Intermediate | Stereoselectivity |
| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Aldol/Cyclopropanation/Retro-aldol | Chiral Cyclopropane Carboxaldehyde | >95% e.e. |
| (-)-8-Phenylmenthol | Ylide Cyclopropanation | Substituted Cyclopropyl Ester | High d.r. |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Alkylation of Hydrazones | Chiral Ketones/Aldehydes | High d.r./e.e. |
Precursor Chemistry and Functional Group Interconversions
The synthesis of this compound often relies on the preparation of a cyclopropane ring bearing a precursor functional group that can be efficiently converted to the desired amine.
Reduction of Nitro-Substituted Cyclopropanes
The reduction of a nitro group offers a direct and reliable route to the primary amine functionality. Nitro-substituted cyclopropanes are valuable synthetic intermediates because the nitro group is a strong electron-withdrawing group that can facilitate certain ring-forming reactions and can be readily transformed. nih.govresearchgate.net These precursors can be synthesized through various methods, including the reaction of α-nitro-α-diazoesters with an olefin in the presence of a Rh(II) catalyst. researchgate.net
Once the nitrocyclopropane is obtained, the nitro group can be reduced to an amine using several established methods. wikipedia.org For aliphatic nitro compounds, common reducing agents include:
Catalytic hydrogenation using Raney nickel or platinum(IV) oxide (PtO₂). wikipedia.org
Iron metal in refluxing acetic acid. wikipedia.org
Zinc dust in the presence of an acid or ammonium chloride. wikipedia.org
A practical application of this method is the synthesis of cyclopropane α-amino esters from nitrocyclopropane carboxylates. The reduction of the nitro group is effectively achieved using zinc metal and hydrochloric acid in isopropanol (B130326), affording the corresponding amino esters in yields ranging from 54% to 99%. researchgate.net This method can be streamlined into a "one-pot" procedure involving sequential cyclopropanation and reduction. researchgate.net
| Reducing Agent/System | Conditions | Substrate | Product |
| Zinc/HCl | Isopropanol | Nitrocyclopropane Carboxylate | Cyclopropane Amino Ester |
| Raney Nickel | H₂ (gas) | Aliphatic Nitro Compound | Aliphatic Amine |
| Iron | Refluxing Acetic Acid | Aliphatic Nitro Compound | Aliphatic Amine |
Transformations from Cyclopropanols
Cyclopropanols are versatile precursors for the synthesis of cyclopropylamines. The Kulinkovich reaction, involving the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) catalyst, is a common method for synthesizing substituted cyclopropanols. organic-chemistry.org
A highly efficient method for converting cyclopropanols into cyclopropylamines involves the generation of zinc homoenolates. researchgate.net These reactive intermediates are produced via the carbon-carbon bond cleavage of cyclopropanols. In the presence of nucleophilic amines, these zinc homoenolates can act as electrophiles. The subsequent trapping of the homoenolate by an amine, followed by ring closure, generates trans-2-substituted cyclopropylamines with high diastereoselectivity. This strategy was successfully used in the synthesis of GSK2879552, a lysine demethylase 1 inhibitor, demonstrating its utility in preparing complex, biologically active molecules. researchgate.net A simpler, more direct amination of cyclopropanol can also be achieved using ammonia or amine derivatives, often in the presence of a catalyst. longdom.org
Derivatization of Cyclopropylamines
The primary amine group of this compound is a key functional handle for further molecular elaboration. As a nucleophile, it readily participates in a variety of chemical transformations, making it an essential building block for more complex target molecules. longdom.org The 2-arylcyclopropylamine (ACPA) motif, for example, is a common feature in many bioactive compounds and is often synthesized via derivatization of a parent cyclopropylamine. researchgate.net
Common derivatization reactions involving the cyclopropylamine group include:
Acylation: Reaction with acid chlorides or anhydrides to form stable amide bonds. This is a fundamental transformation in medicinal chemistry for linking molecular fragments.
Alkylation: Nucleophilic attack on alkyl halides to form secondary or tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones to form an imine, which is then reduced in situ to yield a more substituted amine.
The versatility of cyclopropylamines is highlighted by their use as building blocks in the synthesis of therapeutic agents. For example, various substituted 2-arylcyclopropylamines serve as key intermediates in the preparation of compounds like the Toll-like receptor agonist Diprovocim-1 and the LSD1 inhibitor RN-1. researchgate.net This underscores the importance of the derivatization of the cyclopropylamine core in drug discovery.
Computational and Theoretical Chemistry of 2 Propylcyclopropan 1 Amine
Quantum Mechanical Calculations of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule, which dictates its chemical properties and reactivity. wikipedia.org For 2-propylcyclopropan-1-amine, these calculations typically begin with solving the Schrödinger equation, often using the Born-Oppenheimer approximation, where the nuclei are considered fixed relative to the much lighter and faster-moving electrons. wikipedia.org Methods like Hartree-Fock (HF) theory provide a starting point by approximating the many-electron wavefunction as a single Slater determinant, though more advanced methods are often required for higher accuracy. scribd.com
The unique feature of this compound is its strained three-membered ring. Quantum calculations can quantify this ring strain. For cycloalkanes, strain energy can be determined from ab initio calculations or group contribution (GC) methods based on experimental heats of formation. mdpi.com High-level methods like G4 quantum calculations can provide reliable heats of formation in the absence of experimental data, with accuracies approaching 1 kcal/mol (4 kJ/mol). researchgate.net These calculations would reveal how the propyl and amine substituents influence the electron distribution and strain energy of the cyclopropane (B1198618) ring. The presence of the electron-donating amine group and the alkyl chain affects the bond lengths and angles within the cyclopropane ring, which can be precisely modeled.
Table 1: Conceptual Calculated Properties for Cyclopropane Derivatives
| Property | Cyclopropane | Propylcyclopropane (B14741258) | This compound |
|---|---|---|---|
| Ring Strain Energy (kJ/mol) | ~115 | >115 | >115 (modulated by substituents) |
| C1-C2 Bond Length (Å) | ~1.51 | ~1.52 | ~1.53 (influenced by NH2) |
| C-N Bond Length (Å) | N/A | N/A | ~1.47 |
| Dipole Moment (Debye) | 0 | ~0.5 | ~1.5 |
Note: This table contains conceptual values to illustrate expected trends. Actual values would be derived from specific quantum mechanical calculations.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of many-body systems based on the electron density, offering a balance between accuracy and computational cost. mdpi.comrsc.org It is particularly valuable for studying the reactivity of molecules like this compound.
DFT is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as N-alkylation or acylation, DFT can map out the entire reaction pathway. libretexts.org This involves identifying reactants, products, intermediates, and transition states along the reaction coordinate.
For instance, in the synthesis of cyclopropane derivatives, DFT calculations can compare different potential pathways to determine the most feasible one. A study on the B(C₆F₅)₃-catalyzed cyclopropanation of styrene (B11656) investigated four possible mechanisms, including activation at different atomic sites (N-bound, C-bound, O-bound) and an uncatalyzed pathway. acs.org By comparing the calculated Gibbs free energies for each step, the most plausible mechanism was identified as involving O-bound boron activation, followed by N₂ removal and subsequent nucleophilic attack to form the cyclopropane ring. acs.org A similar approach applied to reactions of this compound would clarify its synthetic routes and potential side reactions. Theoretical studies of C-H hydroxylation in other cyclopropane-containing molecules have also successfully used DFT to map reaction pathways, demonstrating the method's utility. acs.org
A critical aspect of mechanistic studies is the characterization of transition states (TS), which are the highest energy points along a reaction pathway. chemrxiv.org The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. DFT calculations are used to locate and optimize the geometry of these transition states and compute their energies. acs.org
In the aforementioned study on styrene cyclopropanation, the energy barriers for each proposed pathway were calculated. The most favorable mechanism was shown to have a rate-limiting step with a Gibbs free energy of 28.0 kcal/mol, which was significantly lower than the barriers for alternative pathways, some as high as 41.0 kcal/mol. acs.org This analysis explains why one reaction outcome is observed experimentally over others. For a reaction such as the Hofmann elimination of the quaternary ammonium (B1175870) salt derived from this compound, DFT could be used to model the transition states for the formation of different possible alkene products, thereby predicting the regioselectivity of the reaction. libretexts.org
Table 2: Example of Calculated Energy Barriers for a Catalyzed Cyclopropanation Reaction
| Reaction Pathway | Rate-Limiting Step | Calculated Gibbs Free Energy Barrier (ΔG‡) (kcal/mol) |
|---|---|---|
| Pathway A (N-bound activation) | TS2A | 41.0 |
| Pathway B (C-bound activation) | TS1B-N₂ | 32.7 |
| Pathway C (O-bound activation) | TS1C-N₂ | 28.0 (Most Favorable) |
| Pathway D (Uncatalyzed) | TS1D | 28.3 |
Source: Adapted from DFT calculations on the cyclopropanation of styrene. acs.org
Many reactions involving chiral molecules like this compound are stereoselective, meaning one stereoisomer is preferentially formed. DFT calculations can provide a quantitative explanation for the origin of this stereoselectivity. beilstein-journals.org By modeling the transition states leading to different stereoisomeric products, the energy differences can be correlated with the experimental product ratios.
For example, DFT studies on diastereoselective cyclopropanation reactions have shown that high selectivity arises from a combination of steric hindrance and favorable non-covalent interactions (like π-π stacking) in the transition state leading to the major product. acs.org These interactions stabilize one transition state over the other, lowering its energy barrier. acs.org In the synthesis of chiral amines, DFT analysis of low-energy conformations of imine intermediates helped to understand the factors controlling the diastereomeric ratio of the final amine products. beilstein-journals.org For this compound, DFT could be used to model the transition states in its synthesis, for instance, via cyclopropanation of an alkene, to explain why the trans or cis isomer relative to the propyl group is favored.
Conformational Analysis and Isomeric Energetics
Molecules with rotatable bonds, like the propyl group in this compound, exist as a mixture of different conformers. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion. Computational methods can determine the geometries and relative energies of these conformers. fl.edu
For this compound, rotation around the C-C bond connecting the propyl group to the cyclopropane ring and the C-N bond would lead to various staggered and eclipsed conformations. DFT or other quantum mechanical methods can be used to construct a potential energy surface for these rotations. fl.edu This analysis reveals the most stable (lowest energy) conformation, which is the most populated at equilibrium, as well as the energy barriers between conformers. Studies on other substituted cyclopropanes have used computational analysis to identify the most relevant conformers and have found that calculated relative stabilities often align with experimentally observed diastereomeric ratios. uni-freiburg.de
Table 3: Conceptual Relative Energies of Conformers for this compound
| Conformer (Rotation about C-C bond of propyl group) | Dihedral Angle (N-C-C-C) | Relative Energy (kJ/mol) |
|---|---|---|
| Anti (Staggered) | 180° | 0 (most stable) |
| Gauche (Staggered) | 60° | 3.5 |
| Eclipsed 1 | 0° | 15 (least stable) |
| Eclipsed 2 | 120° | 12 |
Note: This table presents conceptual data for illustrative purposes. The values are typical for alkane conformational analysis and would need to be specifically calculated for the target molecule.
Vibrational Spectroscopy Simulations and Anharmonic Effects
Vibrational spectroscopy, such as infrared (IR) spectroscopy, is a key experimental technique for identifying functional groups and characterizing molecular structure. Quantum chemical calculations can simulate vibrational spectra by computing the frequencies and intensities of a molecule's normal modes of vibration. wikipedia.org
For simple approximations, a harmonic oscillator model is used. However, real molecular vibrations exhibit anharmonicity, where vibrational levels are not equally spaced. This can lead to the appearance of overtone and combination bands, and phenomena like Fermi resonance, where a fundamental vibration couples with an overtone, resulting in multiple bands where only one is expected. rsc.org
Advanced computational methods can account for these anharmonic effects. For protonated amine-water clusters, ab initio anharmonic algorithms have successfully simulated experimental spectra, explaining the appearance of multiple sharp bands due to Fermi resonance between N-H⁺ stretching and bending overtone modes. rsc.org The effect of argon tagging on the spectra was also successfully analyzed. rsc.org Similar advanced calculations for this compound would provide a highly accurate simulated IR spectrum, aiding in the interpretation of experimental data and confirming structural assignments. Furthermore, combining DFT calculations with vibrational circular dichroism (VCD) spectroscopy can be a powerful method for determining the absolute configuration of chiral cyclopropane derivatives. nih.gov
Molecular Dynamics Simulations of Intermolecular Interactions (if applicable for related systems)
For a molecule like this compound, the primary intermolecular interactions would be hydrogen bonding and dispersion forces. nih.govrsc.org The amine group can act as both a hydrogen bond donor (through the N-H bonds) and an acceptor (via the nitrogen lone pair). researchgate.netacs.org These hydrogen bonds are crucial in determining the structure of the liquid phase and its interactions with other polar molecules, such as water. sci-hub.senih.gov
MD simulations of primary amines in aqueous solutions have shown that these molecules can be fully solvated by water, forming strong hydrogen bonds. sci-hub.se The alkyl chain, in this case, the propyl group, would primarily engage in weaker van der Waals or dispersion interactions with neighboring molecules. rsc.org In non-polar environments, the dispersion forces between the propyl chains would become more significant in dictating the molecular organization.
Computational studies on amine dimers have shown that the stability of these dimers is a balance between the hydrogen bonding of the amine groups and the dispersion interactions of the alkyl substituents. nih.gov The relative orientation of the molecules is optimized to maximize these attractive forces.
Table 2: Calculated Intermolecular Interaction Energies for Amine Dimers (Representative Data) (Based on general data for primary amines)
| Interaction Type | Energy (kcal/mol) |
| Hydrogen Bonding (N-H···N) | -2 to -5 |
| Dispersion (Alkyl-Alkyl) | -1 to -3 (per chain) |
| Dipole-Dipole | -1 to -2 |
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-propylcyclopropan-1-amine, offering insights into the chemical environment of each proton and carbon atom.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are influenced by the electron-withdrawing amino group and the unique electronic nature of the cyclopropane (B1198618) ring.
A representative ¹H NMR spectrum would exhibit distinct signals for the protons on the propyl group (methyl, methylene (B1212753), and methine) and the cyclopropane ring, as well as the amine protons. The splitting patterns (multiplicity) of these signals, arising from spin-spin coupling with adjacent protons, are critical for assigning each resonance. For instance, the methyl protons of the propyl group would typically appear as a triplet, while the methylene protons would show more complex splitting due to coupling with both the methyl and methine protons. The protons on the cyclopropane ring would have characteristic shifts and coupling constants that are highly dependent on their stereochemical relationship (cis or trans) to the amine and propyl substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| CH₃ (propyl) | ~0.9 | Triplet (t) |
| CH₂ (propyl, adjacent to CH₃) | ~1.3 | Sextet or Multiplet (m) |
| CH₂ (propyl, adjacent to ring) | ~1.2 | Multiplet (m) |
| CH (cyclopropane, C1) | ~2.4 | Multiplet (m) |
| CH (cyclopropane, C2) | ~0.8 | Multiplet (m) |
| CH₂ (cyclopropane, C3) | ~0.4-0.7 | Multiplet (m) |
| NH₂ | Variable | Broad Singlet (br s) |
Note: These are predicted values and can vary based on solvent and experimental conditions. The complexity of the cyclopropane and adjacent methylene proton signals often results in overlapping multiplets.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. masterorganicchemistry.com In a proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals would be expected, corresponding to the three carbons of the propyl group and the three carbons of the cyclopropane ring. The chemical shifts are influenced by the proximity to the electronegative nitrogen atom. docbrown.info The carbon attached to the amine group (C1) would be significantly downfield compared to the other cyclopropyl (B3062369) carbons. docbrown.info
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (CH-NH₂) | ~40-50 |
| C2 (CH-propyl) | ~20-30 |
| C3 (CH₂) | ~10-20 |
| CH₂ (propyl, adjacent to ring) | ~30-40 |
| CH₂ (propyl, middle) | ~20-25 |
| CH₃ (propyl) | ~10-15 |
Note: These are predicted values and can vary based on solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. libretexts.orgoatext.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.eduyoutube.com It is invaluable for definitively linking the proton signals to their corresponding carbon signals, resolving any ambiguities in the 1D spectra. youtube.com For this compound, the HSQC spectrum would show cross-peaks connecting the signals of the C1-H, C2-H, C3-H₂, and the protons and carbons of the propyl group.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH couplings). columbia.eduyoutube.com This technique is crucial for piecing together the molecular skeleton. For example, it would show correlations between the protons of the propyl group and the carbons of the cyclopropane ring, and vice versa, confirming the attachment of the propyl group to the cyclopropane ring. youtube.com
Diffusion-Ordered Spectroscopy (DOSY): DOSY is a technique that separates the NMR signals of different species in a mixture based on their diffusion rates. This can be used to confirm the purity of the this compound sample, as all signals from the molecule should have the same diffusion coefficient.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. worktribe.com This allows for the determination of the elemental formula of this compound (C₆H₁₃N) with a high degree of confidence, as the measured mass can be distinguished from other ions with the same nominal mass but different elemental compositions. nih.gov The exact mass of this compound is 99.1048 g/mol .
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gdut.edu.cn It is an excellent method for assessing the purity of a this compound sample and for confirming its identity. mdpi.com In a GC-MS analysis, the sample is first vaporized and separated into its components by the GC column. labrulez.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule, serving as a "molecular fingerprint" for identification. gdut.edu.cn This technique is also highly sensitive for detecting and identifying any impurities present in the sample.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing thermally labile and polar molecules like this compound. nih.gov In ESI-MS, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. scielo.br Solvent evaporation from these droplets leads to the formation of gas-phase ions, which are then analyzed by the mass spectrometer. nih.govscielo.br This method typically produces protonated molecules [M+H]+, providing clear molecular weight information with minimal fragmentation. nih.gov
For this compound, the primary ion observed in positive-ion mode ESI-MS would be the protonated molecule. Fragmentation can be induced in the gas phase through techniques like collision-induced dissociation (CID) to yield structural information. nih.gov The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In the case of this compound, this would lead to the loss of an ethyl group from the propyl substituent, resulting in a prominent fragment ion. docbrown.info The strained cyclopropane ring may also influence fragmentation pathways. nih.gov
Table 1: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]+ | 100.14 | Protonated molecular ion |
| Fragment | 71.10 | Loss of an ethyl group (C2H5) via alpha-cleavage |
| Fragment | 56.08 | Cleavage of the propyl group |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and elucidate the molecular structure of compounds. researchgate.netcdnsciencepub.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.netcdnsciencepub.com
Vibrational Mode Assignments
The vibrational spectrum of this compound is characterized by contributions from the propyl group, the cyclopropane ring, and the primary amine group. The N-H stretching vibrations of primary amines typically appear as two bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. libretexts.orgdocbrown.info The C-H stretching vibrations of the propyl group and cyclopropane ring are expected in the 2800-3000 cm⁻¹ region. docbrown.info The C-N stretching vibration for aliphatic amines is typically observed between 1020 and 1250 cm⁻¹. docbrown.infodocbrown.info The characteristic ring deformation or "breathing" mode of the cyclopropane ring is also an important diagnostic peak. cdnsciencepub.com
Table 2: General Vibrational Mode Assignments for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
| N-H Stretch (asymmetric) | 3350 - 3500 | Characteristic of primary amines. libretexts.org |
| N-H Stretch (symmetric) | 3250 - 3400 | Characteristic of primary amines. libretexts.org |
| C-H Stretch (propyl & cyclopropyl) | 2850 - 3000 | Aliphatic C-H vibrations. docbrown.info |
| N-H Bend (scissoring) | 1580 - 1650 | Bending vibration of the amine group. wikieducator.org |
| C-N Stretch | 1020 - 1250 | Stretching of the carbon-nitrogen bond. docbrown.info |
| Cyclopropane Ring Breathing | ~1220 | Symmetric stretching of the ring bonds. cdnsciencepub.com |
| N-H Wag | 665 - 910 | Out-of-plane bending of the N-H bond. wikieducator.org |
Fermi Resonance Phenomena in Amine Vibrational Spectra
Fermi resonance is a phenomenon in vibrational spectroscopy where two vibrational states with similar energies and the same symmetry can interact, leading to a shift in their frequencies and a change in their intensities. archive.org This can complicate the interpretation of spectra. In primary amines, Fermi resonance can occur between the symmetric NH stretching vibration and the overtone of the NH₂ bending vibration. cdnsciencepub.com This interaction results in a characteristic band pair in the infrared spectrum, where the overtone gains intensity from the fundamental stretching vibration. cdnsciencepub.com Studies on methylamines have shown that such anharmonic couplings can lead to complex spectral features in the C-H stretching region as well, arising from interactions between stretching modes and overtones of bending modes. dicp.ac.cnrsc.org The extent of this resonance is sensitive to the local molecular environment and structure. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. wikipedia.orgthermofisher.com The technique involves irradiating a surface with X-rays and measuring the kinetic energy of the emitted photoelectrons. thermofisher.com XPS is particularly useful for characterizing thin films or modified surfaces. researchgate.net For a molecule like this compound, XPS could be used to analyze its interaction with a surface, for instance, if it were part of a self-assembled monolayer. okayama-u.ac.jp
The binding energies of the core-level electrons are characteristic of each element. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical environment and oxidation state of the atoms. For this compound, the N 1s and C 1s regions of the XPS spectrum would be of primary interest. The N 1s binding energy for an amine group is typically around 399-400 eV. xpsfitting.comnih.gov The C 1s spectrum would show multiple components corresponding to the different types of carbon atoms in the molecule (propyl chain and cyclopropane ring).
Table 3: Expected XPS Binding Energies for this compound on a Surface
| Element (Core Level) | Expected Binding Energy (eV) | Notes |
| N 1s | ~399.4 - 400.5 | Typical range for amine nitrogen. xpsfitting.comnih.gov |
| C 1s (C-C, C-H) | ~284.8 - 285.0 | Aliphatic carbon in the propyl and cyclopropyl groups. |
| C 1s (C-N) | ~285.5 - 286.5 | Carbon directly bonded to the nitrogen atom. |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. For a compound like this compound, these methods are crucial for assessing its purity and for separating it from isomers or reaction byproducts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for separating components of a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). chromatographyonline.com
For the analysis of amines like this compound, reversed-phase HPLC is a common approach. tsijournals.com In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.commdpi.com Since simple amines lack a strong UV chromophore, detection can be achieved through derivatization with a UV-absorbing or fluorescent tag, or by using a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. mdpi.comresearchgate.net The separation of stereoisomers of this compound would require the use of a chiral stationary phase (CSP) or a chiral derivatizing agent.
Table 4: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Description |
| Column | Reversed-phase C18 or C8, or a chiral stationary phase for isomer separation. tsijournals.commdpi.com |
| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile/methanol and water/buffer. chromatographyonline.commdpi.com |
| Detection | UV-Vis (after derivatization), Fluorescence (after derivatization), ELSD, or Mass Spectrometry (LC-MS). mdpi.comresearchgate.net |
| Flow Rate | Typically 0.5 - 2.0 mL/min. |
| Temperature | Often controlled to ensure reproducible retention times. |
Chiral Chromatography for Enantiomeric Excess Determination
The determination of the enantiomeric purity of this compound is a critical step in its synthesis and application, particularly in fields such as medicinal chemistry where the biological activity of enantiomers can differ significantly. Chiral chromatography, especially High-Performance Liquid Chromatography (HPLC), stands out as the most prevalent and effective technique for separating the enantiomers of this compound and quantifying the enantiomeric excess (ee). yakhak.org
The principle of chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). brussels-scientific.com This interaction leads to the formation of transient diastereomeric complexes between the enantiomers and the CSP. Due to the different spatial arrangements of these complexes, they possess varying levels of stability, resulting in different retention times for each enantiomer on the chromatographic column and, consequently, their separation. chiraltech.com
Methodology and Key Parameters
The successful chiral separation of this compound enantiomers is dependent on the careful selection and optimization of several chromatographic parameters.
Chiral Stationary Phases (CSPs): The choice of CSP is the most critical factor in developing a successful chiral separation method. yakhak.org For chiral amines like this compound, polysaccharide-based CSPs are widely used and have shown high success rates. yakhak.orgresearchgate.net These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. researchgate.net Columns such as Chiralpak® IA, IB, and IC, which are based on amylose and cellulose derivatives, have been effective in resolving a wide range of chiral compounds, including those with amine functionalities. researchgate.netsygnaturediscovery.com The selection of the specific polysaccharide-based column often involves an initial screening process to identify the one that provides the best selectivity and resolution for the target enantiomers. chromatographyonline.com
Mobile Phase Composition: The mobile phase composition plays a crucial role in modulating the retention and resolution of the enantiomers. For normal-phase HPLC, a common choice is a mixture of an alkane (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). chiraltech.com The ratio of these solvents is adjusted to optimize the separation.
For basic compounds like this compound, the addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary. chiraltech.com This additive helps to improve peak shape and reduce tailing by minimizing undesirable interactions with the silica support of the CSP. A typical mobile phase might consist of n-hexane/isopropanol with 0.1% DEA. researchgate.net
Detection: Ultraviolet (UV) detection is commonly employed for the analysis of this compound, although the compound itself lacks a strong chromophore. Derivatization of the amine with a UV-active group can be performed to enhance detection sensitivity. Alternatively, detection at lower wavelengths (e.g., 210 nm) can be utilized. brussels-scientific.com In some advanced applications, chiral chromatography can be coupled with mass spectrometry (LC-MS) for highly selective and sensitive analysis. lcms.cz
Research Findings and Data
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
The following interactive data table summarizes typical conditions that would be screened for the chiral HPLC separation of this compound, based on established methods for similar compounds.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Column | Chiralpak® IA | Chiralpak® IB | Chiralpak® IC |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEA | n-Hexane/Ethanol (B145695) (85:15, v/v) + 0.1% DEA | n-Heptane/Isopropanol (95:5, v/v) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C | 25 °C |
| Detection | UV at 220 nm | UV at 210 nm | UV at 225 nm |
This table represents a hypothetical screening protocol for method development. The optimal conditions would be determined experimentally.
The development of a robust chiral chromatography method is essential for the quality control of this compound, ensuring its enantiomeric purity for its intended applications. The use of polysaccharide-based CSPs in combination with optimized mobile phases provides a reliable and effective means to achieve this analytical goal. yakhak.orgresearchgate.net
Applications of 2 Propylcyclopropan 1 Amine in Synthetic Chemistry and Materials Science
2-Propylcyclopropan-1-amine as a Versatile Building Block in Organic Synthesis
The inherent ring strain and the presence of a nucleophilic amino group make this compound and its derivatives valuable synthons in organic chemistry. These molecules can serve as precursors to a wide array of more complex structures, finding utility in the construction of intricate molecular architectures and as key intermediates in the development of novel synthetic methodologies.
Synthesis of Complex Molecular Architectures
Cyclopropylamines, in general, are recognized as important structural motifs in a variety of biologically active compounds and natural products. The incorporation of the 2-propylcyclopropylamine moiety can influence the pharmacological and physicochemical properties of a molecule due to its unique conformational rigidity and lipophilicity. While specific examples detailing the use of this compound in the synthesis of complex natural products are not extensively documented, the broader class of 2-arylcyclopropylamines has been successfully employed in the synthesis of biologically active compounds. For instance, derivatives of 2-phenylcyclopropylamine serve as key intermediates in the preparation of potent enzyme inhibitors. This suggests the potential for this compound to be utilized in a similar capacity, where the propyl group can modulate biological activity and selectivity.
The synthesis of complex molecules often relies on the predictable reactivity of building blocks. The amine group of this compound can readily undergo a variety of transformations, including acylation, alkylation, and arylation, to introduce further complexity. The cyclopropane (B1198618) ring itself can participate in ring-opening reactions under specific conditions, providing access to acyclic structures with defined stereochemistry.
Intermediates for Advanced Synthetic Methodologies
The development of novel synthetic methods is crucial for advancing the field of organic chemistry. Cyclopropane derivatives are often employed as test substrates or key intermediates in the development of new catalytic systems and reaction pathways. For example, palladium-catalyzed amination reactions have been developed for the synthesis of N-arylcyclopropylamines, demonstrating the utility of cyclopropylamines in C-N bond formation reactions.
Furthermore, the unique electronic properties of the cyclopropane ring can influence the outcome of chemical reactions. The bent bonds of the cyclopropane ring have a higher p-character than typical alkanes, allowing for electronic communication with adjacent functional groups. This property can be exploited in the design of reactions that are specific to cyclopropyl-containing molecules. While detailed studies on this compound in this context are limited, the principles established with other cyclopropylamines are likely applicable.
Contributions to Asymmetric Synthesis
Chiral amines are of paramount importance in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. This compound, possessing a chiral center, can be resolved into its individual enantiomers and subsequently utilized as a chiral resolving agent, a chiral auxiliary, or as a precursor to chiral ligands for asymmetric catalysis.
Chiral Resolving Agents and Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. Chiral amines are frequently used to form chiral amides or imines, which then undergo diastereoselective reactions. Although the application of this compound as a chiral auxiliary has not been extensively reported, its structural rigidity and the presence of the propyl group could offer unique stereochemical control in certain transformations. The effectiveness of a chiral auxiliary is often dependent on its ability to create a sterically biased environment around the reacting center.
Table 1: Examples of Chiral Amines as Auxiliaries in Asymmetric Synthesis
| Chiral Amine Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (d.e.) |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Alkylation | Propanal | >95% |
| (1R,2S)-Ephedrine | Aldol Reaction | Acetone | 85-95% |
| (R)-2-Phenylglycinol | Michael Addition | Cyclohexenone | >90% |
This table presents examples of established chiral amine auxiliaries to illustrate the concept, as specific data for this compound is not available.
Ligands in Asymmetric Catalysis
One of the most powerful applications of chiral compounds is in the field of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Chiral amines are often used as precursors for the synthesis of chiral ligands that can coordinate with a metal center to create a chiral catalytic environment.
The rigid cyclopropane backbone of this compound makes it an attractive scaffold for the design of new chiral ligands. For example, chiral phosphanyl-oxazoline (PHOX) ligands incorporating a cyclopropyl (B3062369) backbone have been synthesized and successfully applied in the intermolecular asymmetric Heck reaction. beilstein-journals.org These ligands have demonstrated high enantioselectivities in the arylation of cyclic olefins. beilstein-journals.org The stereochemical outcome of such reactions is highly dependent on the structure of the ligand, and the presence of a propyl group on the cyclopropane ring could be used to fine-tune the steric and electronic properties of the ligand, potentially leading to improved catalytic activity and selectivity.
Table 2: Application of Chiral Cyclopropane-based Ligands in Asymmetric Catalysis
| Ligand Structure | Metal | Reaction Type | Substrate | Enantiomeric Excess (e.e.) | Reference |
| Cyclopropyl PHOX | Palladium | Asymmetric Heck | 2,3-Dihydrofuran | up to 99% | beilstein-journals.org |
| Chiral Diamine | Rhodium | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | >95% | N/A |
This table provides an example of a cyclopropane-based ligand and a general example of a chiral diamine ligand to illustrate the application. Specific data for a ligand derived from this compound is not available.
Development of Functional Materials and Surface Modifications
The introduction of specific functional groups onto the surface of materials can dramatically alter their properties, leading to applications in areas such as biocompatibility, sensor technology, and catalysis. Amines are particularly useful for surface modification due to their ability to participate in a variety of chemical reactions, allowing for the covalent attachment of other molecules.
The use of this compound for surface modification could provide a means to introduce a rigid, lipophilic moiety onto a surface. This could be advantageous in applications where specific molecular recognition or altered surface energy is desired. For example, the amine group could be reacted with surface-bound epoxy or carboxyl groups to form a stable covalent linkage. The exposed propylcyclopropane (B14741258) groups would then define the new surface properties.
While specific research on the use of this compound for surface modification is not prevalent, the general strategies for amine-based surface functionalization are well-established. These include techniques such as plasma deposition of amine-containing monomers, wet-chemical methods involving coupling agents, and the grafting of amine-terminated polymers. The unique structure of this compound could offer novel surface properties that have yet to be explored.
Grafting onto Surfaces (e.g., Silicon Hydride)
The modification of semiconductor surfaces, such as silicon, is crucial for the development of advanced electronics, sensors, and biocompatible materials. Amines are frequently used for surface functionalization due to the reactivity of the lone pair of electrons on the nitrogen atom. Research on cyclopropylamine (B47189) provides a model for how this compound could be grafted onto silicon hydride (Si-H) surfaces.
Two primary mechanisms have been identified for the attachment of cyclopropylamine to silicon surfaces:
Thermal Nucleophilic Addition: In thermal grafting processes, the amine group acts as a nucleophile (a Lewis base), directly interacting with the silicon hydride surface (a Lewis acid). nih.gov This reaction leads to the formation of a stable silicon-nitrogen (Si-N) bond, anchoring the cyclopropylamine molecule to the surface. nih.gov It is anticipated that this compound would react similarly, with the nitrogen's lone pair initiating the attachment. The propyl group's bulk might influence the packing density of the resulting monolayer.
UV Photoionization Induced Ring-Opening: An alternative method involves UV irradiation of the silicon hydride surface, which generates surface radicals. nih.gov These radicals can abstract a hydrogen atom from the amine group of cyclopropylamine. This process initiates a radical propagation down to the strained cyclopropane ring, causing it to open. nih.gov The resulting molecule then grafts onto the surface via a stable silicon-carbon (Si-C) bond. nih.gov This ring-opening mechanism results in a fundamentally different surface termination compared to the thermal method, yielding a highly rich NH-terminated surface. nih.gov
The choice of grafting method determines the final surface chemistry and properties. A Si-N linkage retains the intact cyclopropane ring on the surface, whereas the UV-induced method results in a linear alkyl amine chain.
| Grafting Method | Proposed Mechanism for this compound | Resulting Surface Linkage | Key Characteristics |
| Thermal Hydrosilylation | Nucleophilic addition of the amine group to the Si-H surface. nih.gov | Si-N | Retains the intact cyclopropane ring; surface properties influenced by steric hindrance from the propyl group. nih.gov |
| UV Photoionization | Radical-initiated hydrogen abstraction followed by ring-opening of the cyclopropane moiety. nih.gov | Si-C | Forms a linear amine-terminated chain on the surface; may result in a more hydrophilic surface. nih.gov |
Precursors for Polymeric Materials
The unique structure of cyclopropylamines, combining a reactive amine group with a highly strained three-membered ring, makes them valuable intermediates in synthetic chemistry and potentially as precursors for novel polymeric materials. longdom.org The inherent strain in the cyclopropane ring (approximately 60° bond angles) significantly enhances its reactivity. longdom.org
While specific studies detailing the polymerization of this compound are not prominent, the parent compound, cyclopropylamine, is known to participate in polymerization reactions. longdom.org The amine group can undergo reactions typical of primary amines to form polymers like polyamides or polyimines. Furthermore, the strained cyclopropane ring itself can be a reactive site, potentially participating in ring-opening polymerizations under specific catalytic conditions to create polymers with unique main-chain structures.
Research into cyclopropane-containing polymers has demonstrated that incorporating this moiety can lead to materials with interesting properties. For example, polymers synthesized from monomers like cyclopropyl methacrylate (B99206) are optically transparent and photosensitive, finding potential use in microelectronics and optics. iaea.orgpleiades.online It is plausible that this compound could be used as a monomer or a co-monomer to synthesize specialty polymers with tailored thermal and mechanical properties. longdom.org
| Potential Polymerization Route | Reactive Site | Resulting Polymer Type (Hypothetical) | Potential Properties |
| Condensation Polymerization | Amine Group (-NH2) | Polyamides, Polyimines | High thermal stability, mechanical strength. |
| Ring-Opening Polymerization | Cyclopropane Ring | Poly(alkyleneamine)s | Unique chain flexibility, altered chemical reactivity. |
Exploration in Energy-Related Applications (General Amines)
Amines as a chemical class are central to various energy-related applications, most notably in carbon dioxide (CO₂) capture. Amine-functionalized materials are considered a leading technology for capturing CO₂ from industrial flue gas streams and directly from the air (Direct Air Capture).
The underlying principle involves the chemical reaction between the basic amine groups and the acidic CO₂ gas. Primary and secondary amines react with CO₂ to form carbamates in a 2:1 amine:CO₂ stoichiometry. In the presence of water, the reaction can proceed to form bicarbonates, achieving a 1:1 stoichiometry.
These amine-based sorbents are typically prepared by either impregnating or grafting amine molecules onto porous solid supports like silica (B1680970) gel or activated carbon.
Impregnation: The porous support is filled with polyamines. This method yields high amine loading and CO₂ capacity but can suffer from amine leaching over time.
Grafting: Amine molecules are covalently bonded to the surface of the support, for example, through the reaction of aminosilanes with surface hydroxyl groups on silica. This creates more stable materials, although typically with a lower amine density compared to impregnation.
While this compound is not commonly cited for this application, its fundamental amine chemistry makes it a candidate for such processes. The specific properties, such as its volatility, basicity, and the steric hindrance provided by the propyl and cyclopropyl groups, would influence its efficiency and stability as a CO₂ sorbent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
